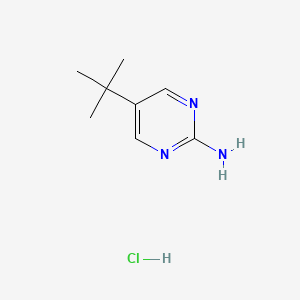

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl

Overview

Description

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is a chemical compound with the molecular formula C8H14ClN3 . It is a white to yellow solid and is used in various chemical reactions .

Molecular Structure Analysis

The InChI code for 5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is 1S/C8H13N3.ClH/c1-8(2,3)6-4-10-7(9)11-5-6;/h4-5H,1-3H3,(H2,9,10,11);1H . This indicates the presence of a pyrimidine ring with a tert-butyl group attached, along with an amine group and a hydrochloride group.Physical And Chemical Properties Analysis

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is a white to yellow solid . It has a molecular weight of 187.67 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

H4 Receptor Ligands and Anti-inflammatory Applications

- A study by Altenbach et al. (2008) discusses the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). These compounds, including derivatives of 5-(tert-butyl)pyrimidin-2-amine, showed anti-inflammatory and antinociceptive activities in an animal model, supporting their potential use in pain management and inflammation treatment (Altenbach et al., 2008).

Interaction with Bovine Serum Albumin

- Sun Shaofa (2010) investigated the interaction between a similar compound, 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones (SDA), and Bovine Serum Albumin (BSA). This study is significant for understanding the binding and pharmacokinetics of such compounds in biological systems (Sun Shaofa, 2010).

Synthesis and Peptidomimetic Applications

- Bovy and Rico (1993) reported on the synthesis of β-amino-5-pyrimidinepropanoic acid and derivatives, involving tert-butyl groups. These compounds are relevant for peptide and peptidomimetic synthesis, which is crucial in drug development and biomolecular research (Bovy & Rico, 1993).

Synthesis of Deoxycytidine Kinase Inhibitors

- Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This process involves tert-butyl groups and highlights the compound's role in developing new cancer therapies (Zhang et al., 2009).

Application in Imidazoazines Synthesis

- Justyna et al. (2017) explored the thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine, leading to the synthesis of imidazoazines. This work is relevant in the context of creating novel heterocyclic compounds, which are important in pharmaceuticals and material science (Justyna et al., 2017).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

- El-Deeb et al. (2008) reported on the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst. This synthesis method is significant for producing heterocyclic compounds that can have various pharmaceutical applications (El-Deeb et al., 2008).

Synthesis of Bone Marrow Hyperplastic Tumor Treatment Medicines

- Zhang Yi-ju (2014) studied the synthetic technique of TG101348, a treatment for bone marrow hyperplastic tumor, involving the use of a compound structurally related to 5-(tert-butyl)pyrimidin-2-amine. This research underscores the role of such compounds in developing targeted cancer therapies (Zhang Yi-ju, 2014).

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is also toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name |

5-tert-butylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-8(2,3)6-4-10-7(9)11-5-6;/h4-5H,1-3H3,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMZCOJCMJAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

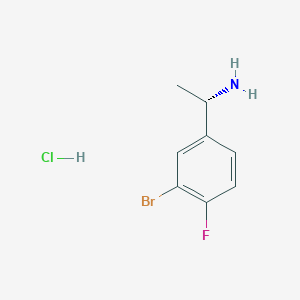

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)